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Compound of Interest

Compound Name: ZINC194100678

Cat. No.: B11930747

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the compound ZINC194100678, identified as 1-(2-
fluorophenyl)-N-[4-(1-methylpiperidin-4-yl)phenyl]methanimine, is not readily available in the
public domain. This guide has been compiled using data from structurally similar compounds
and general principles of medicinal chemistry and drug discovery. The information presented
herein should be considered as predictive and for preliminary research purposes only.
Experimental validation is crucial for confirming these properties.

Introduction

ZINC194100678 is a chemical entity cataloged in the ZINC database, a valuable resource for
virtual screening and drug discovery. Its structure, featuring a fluorophenyl group, a
methanimine linker, and a methylpiperidyl moiety, suggests potential interactions with various
biological targets. This document provides a comprehensive overview of its predicted
physicochemical properties, potential biological activities based on structural analogs, and
generalized experimental protocols for its characterization.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic
and pharmacodynamic behavior. Due to the absence of specific experimental data for
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ZINC194100678, the following table summarizes computed properties for structurally related
compounds available in public databases such as PubChem. These values provide an estimate
of the expected properties of ZINC194100678.

Property Predicted Value Data Source
Molecular Formula C19H22FN3
Molecular Weight 311.4 g/mol

PubChem (Computed for

XLogP3 35 o
similar structures)
PubChem (Computed for
Hydrogen Bond Donors 0 o
similar structures)
PubChem (Computed for
Hydrogen Bond Acceptors 3 o
similar structures)
PubChem (Computed for
Rotatable Bond Count 4

similar structures)

PubChem (Computed for

Topological Polar Surface Area  24.9 A2 o
similar structures)

PubChem (Computed for
Formal Charge 0 o
similar structures)

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the
determination of the physicochemical and biological properties of ZINC194100678.

Synthesis and Structural Characterization

A plausible synthetic route for 1-(2-fluorophenyl)-N-[4-(1-methylpiperidin-4-
yl)phenyllmethanimine would likely involve the condensation of 2-fluorobenzaldehyde with 4-(1-
methylpiperidin-4-yl)aniline.
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e General Synthesis: Equimolar amounts of 2-fluorobenzaldehyde and 4-(1-methylpiperidin-4-
yhaniline would be refluxed in a suitable solvent such as ethanol or methanol, with a catalytic
amount of a weak acid (e.g., acetic acid) for a period of 2-6 hours. The reaction progress
would be monitored by thin-layer chromatography. Upon completion, the solvent would be
removed under reduced pressure, and the crude product purified by column chromatography
on silica gel or by recrystallization.

 Structural Confirmation: The identity and purity of the synthesized compound would be
confirmed using a combination of spectroscopic techniques:

o Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would be
recorded to elucidate the chemical structure, including the connectivity of atoms and the
chemical environment of the protons and carbons.

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to
confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

o Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the
characteristic functional groups present in the molecule, such as the C=N stretch of the
imine.

Physicochemical Property Determination

 Solubility: The solubility of the compound in various solvents (e.g., water, phosphate-buffered
saline, ethanol, DMSO) would be determined using the shake-flask method or a high-
throughput kinetic solubility assay.

e LogP/LogD: The lipophilicity would be experimentally determined using the shake-flask
method by partitioning the compound between n-octanol and water, followed by
guantification in each phase using UV-Vis spectroscopy or liquid chromatography-mass
spectrometry (LC-MS). The distribution coefficient (LogD) would be measured at
physiological pH (7.4).

e pKa: The acid dissociation constant(s) would be determined by potentiometric titration or by
UV-spectrophotometric methods across a range of pH values.

In Vitro Biological Activity Screening
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Based on its structural motifs, ZINC194100678 could be screened against a panel of receptors
and enzymes. For instance, many piperidine-containing compounds exhibit activity at central
nervous system (CNS) targets.

o Receptor Binding Assays: Radioligand binding assays would be used to determine the
affinity of the compound for a panel of receptors, such as serotonin (e.g., 5-HT2A) or
dopamine receptors.[1]

e Enzyme Inhibition Assays: The inhibitory activity against various enzymes could be assessed
using in vitro enzymatic assays.

o Cell-Based Functional Assays: Cellular assays would be employed to determine the
functional activity of the compound (e.g., agonist, antagonist, or inverse agonist) at specific
targets identified in binding assays.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for ZINC194100678, its structural components are
present in pharmacologically active molecules. The N-arylpiperidine moiety is a common
scaffold in CNS-active drugs. For example, some fentanyl analogs, which are potent opioid
receptor agonists, contain a similar core structure.[2] Additionally, various piperidine derivatives
have been explored as antagonists or inverse agonists at serotonin receptors, such as the 5-
HT2A receptor, which are targets for antipsychotic medications.[1]

Given these precedents, ZINC194100678 could potentially modulate neurotransmitter systems
in the CNS. A hypothetical signaling pathway that could be investigated is its interaction with G-
protein coupled receptors (GPCRS), such as serotonin or dopamine receptors.
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Caption: Hypothetical Gg-coupled GPCR signaling pathway potentially modulated by
ZINC194100678.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the initial characterization of a novel
chemical entity like ZINC194100678.
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Caption: General experimental workflow for the characterization of a novel chemical entity.

Conclusion

ZINC194100678 represents an under-investigated molecule with structural features that
suggest potential biological activity, particularly within the central nervous system. This guide
provides a foundational understanding of its predicted properties and a roadmap for its
experimental evaluation. Further research, beginning with its chemical synthesis and followed
by a systematic characterization of its physicochemical and biological properties, is necessary
to unlock its therapeutic potential. The provided workflows and protocols offer a starting point
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for researchers and drug development professionals interested in exploring this and similar
novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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